
Nicainoprol
Descripción general
Descripción
Nicainoprol is a compound with the molecular formula C21H27N3O3 . It is also known by its synonyms such as 1,2,3,4-TETRAHYDRO-8-[2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY]-1-(3-PYRIDYLCARBONYL)QUINOLINE and RU-42924 . It is classified as a ‘class-I antiarrhythmic drug with slow kinetics (Ic)’ and has a minor but significant inhibitory effect on the slow inward Ca 2+ current (class IV effect) .
Molecular Structure Analysis
The molecular weight of Nicainoprol is 369.5 g/mol . The IUPAC name is [8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .Chemical Reactions Analysis
Nicainoprol has been found to cause a dose-dependent decrease in the maximum upstroke velocity (Vmax) of action potentials, without affecting the resting potential or action potential duration . The effects of Nicainoprol on Vmax can be interpreted in terms of the ‘guarded-receptor hypothesis,’ with Nicainoprol preferentially binding to inactivated sodium channels .Physical And Chemical Properties Analysis
Nicainoprol is a solid compound . Its solubility in DMSO is ≥ 29 mg/mL . After oral administration at 20 mg, its renal clearance was found to be 0.69 ml/min/kg .Aplicaciones Científicas De Investigación
Antiarrhythmic Agent
Nicainoprol is a new class 1 antiarrhythmic drug . It has been given intravenously in doses of 2 mg/kg and 3 mg/kg of body weight, and its clinical, electrocardiographic, and electrophysiological effects have been studied .
Electrophysiological Effects
Fifteen minutes after the end of drug administration, the PR interval was prolonged by 24.4%, and the QTC by 3.9%. The prolongation of QRS duration (+6%) was not significant .
Heart Rate Regulation
There was a slight (–3.9%) but non-significant decrease of the heart rate, with no alteration in sinus node function .
Atrial Conduction and Atrioventricular (AV) Conduction
Alteration of atrial conduction and AV conduction were due to an increase in the PA interval (+57.4%), the AH interval (+10.9%), and the HV interval (+43.8%). The anterograde Wenckebach cycle length increased by 11% .
Refractory Periods
The effective and functional atrial refractory periods increased respectively by 4.5% and 114%, and the effective refractory period of the AV node increased by 11.2% .
Blood Pressure Regulation
A non-significant drop in blood pressure was noted between the second minute following injection (–9.4%) and the 15th minute (–3.4%) .
Calcium Channel Antagonist
Nicainoprol, also known as RU-42924, is a calcium channel antagonist .
Treatment of Arrhythmias Associated with Acute Myocardial Infarction
Nicainoprol has been shown to be useful in the prevention and treatment of arrhythmias associated with acute myocardial infarction . It had been in phase II clinical trials for the treatment of arrhythmia .
Mecanismo De Acción
Mode of Action
Nicainoprol interacts with its targets by blocking the fast sodium channels and voltage-dependent calcium channels . This blocking action reduces the influx of sodium and calcium ions during the action potential of cardiac cells, which can help to stabilize the electrical activity of the heart and prevent arrhythmias .
Biochemical Pathways
The primary biochemical pathway affected by Nicainoprol is the cardiac action potential pathway. By blocking fast sodium channels, Nicainoprol reduces the maximal upstroke velocity (Vmax) of the action potential . This can slow the rate of depolarization and repolarization in cardiac cells, potentially preventing rapid and irregular heart rhythms .
Pharmacokinetics
It is known that the drug is administered intravenously . The dosage used in studies varies, with doses of 2 mg/kg and 3 mg/kg of body weight being reported . More research would be needed to fully outline the ADME properties of Nicainoprol and their impact on its bioavailability.
Result of Action
The primary result of Nicainoprol’s action is the prevention and treatment of arrhythmias associated with acute myocardial infarction . By blocking fast sodium channels and calcium channels, Nicainoprol can help to stabilize the electrical activity of the heart, reducing the likelihood of irregular heart rhythms .
Action Environment
The efficacy and stability of Nicainoprol can be influenced by various environmental factors. For instance, hypoxic, hyperkalaemic, and acidotic conditions can modify the blocking actions of Nicainoprol on sodium channels . More research is needed to fully understand how different environmental factors can influence the action of Nicainoprol.
Propiedades
IUPAC Name |
[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)23-13-18(25)14-27-19-9-3-6-16-8-5-11-24(20(16)19)21(26)17-7-4-10-22-12-17/h3-4,6-7,9-10,12,15,18,23,25H,5,8,11,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIHHZBJBKRDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1N(CCC2)C(=O)C3=CN=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868395 | |
| Record name | Nicainoprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicainoprol | |
CAS RN |
76252-06-7 | |
| Record name | Nicainoprol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76252-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicainoprol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076252067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicainoprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-8-[2-hydroxy-3-(isopropylamino)propoxy]-1-(3-pyridylcarbonyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICAINOPROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA960P80H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)
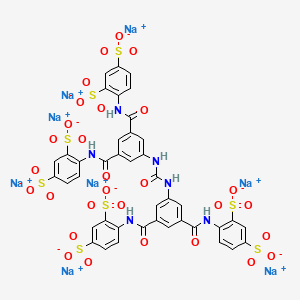
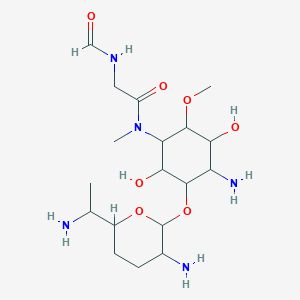

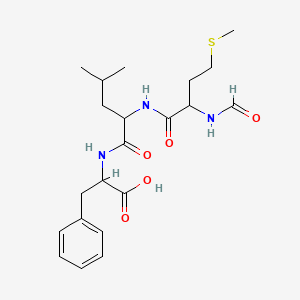
![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)
![2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B1678660.png)

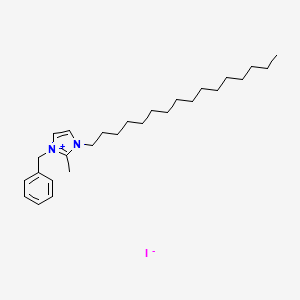
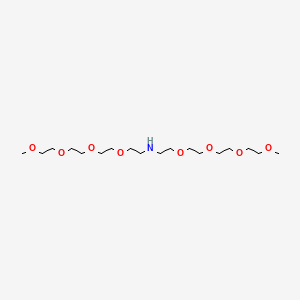


![2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B1678671.png)
